Sodium pyruvate-1-13C

Beschreibung

BenchChem offers high-quality Sodium pyruvate-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium pyruvate-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

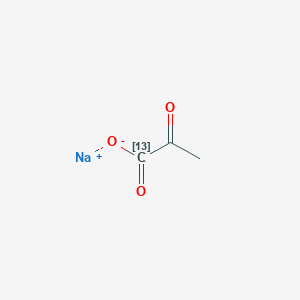

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635577 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87976-71-4 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Pyruvate-1-13C in Metabolic Research

Introduction: The Unique Utility of a Labeled Metabolite

In the intricate landscape of metabolic research, the ability to trace the flow of atoms through complex biochemical networks is paramount. Sodium pyruvate-1-13C is a non-radioactive, stable isotope-labeled form of pyruvate, a critical molecule positioned at the nexus of cellular energy metabolism.[1][2] Its power lies in the replacement of the naturally abundant carbon-12 (¹²C) at the C1 carboxyl position with the heavier, NMR-active isotope, carbon-13 (¹³C). This seemingly simple substitution provides a powerful handle to non-invasively track the metabolic fate of pyruvate in real-time, offering profound insights into cellular bioenergetics, disease pathology, and therapeutic response.

This guide provides a comprehensive overview of Sodium pyruvate-1-13C, detailing its properties and its two primary, powerful applications in metabolic research: Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Stable Isotope Tracing. It is intended for researchers, clinicians, and drug development professionals seeking to leverage this tool to unravel metabolic reprogramming in health and disease.

Core Properties and Handling of Sodium Pyruvate-1-13C

Sodium pyruvate-1-¹³C is a cornerstone reagent whose efficacy depends on its purity and proper handling. Its key characteristics are summarized below.

| Property | Specification | Source(s) |

| Chemical Formula | CH₃CO¹³CO₂Na | |

| Molecular Weight | 111.04 g/mol | [3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [4] |

| Form | Solid, crystalline powder | [4] |

| Storage Temperature | 2-8°C, protect from light | [3][5] |

| Application Suitability | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Hyperpolarization | [3][4] |

Expert Insight: The 99% isotopic purity is critical for minimizing background signal from naturally abundant ¹³C (approx. 1.1%), ensuring that the detected signal overwhelmingly originates from the administered tracer. For hyperpolarization applications, the solid form is essential for the Dynamic Nuclear Polarization (DNP) process. Proper refrigerated storage is crucial to prevent degradation.

Pyruvate's Central Role in Cellular Metabolism

Pyruvate, the end-product of glycolysis, is a critical metabolic hub.[6] Upon entering the cell, its fate is determined by the cell's energetic state and oxygen availability, branching into three primary pathways:

-

Conversion to Lactate: In the cytoplasm, lactate dehydrogenase (LDH) reversibly converts pyruvate to lactate, a process that regenerates NAD⁺ to sustain high glycolytic rates. This pathway is famously upregulated in many cancers (the "Warburg effect").[7][8]

-

Conversion to Alanine: Also in the cytoplasm, alanine transaminase (ALT) can convert pyruvate to alanine.

-

Oxidation in Mitochondria: Pyruvate is transported into the mitochondria where pyruvate dehydrogenase (PDH) irreversibly decarboxylates it to acetyl-CoA.[2][9] This acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle for complete oxidation, fueling oxidative phosphorylation.

The strategic labeling of the C1 carbon is key. In the PDH reaction, this specific carbon is cleaved off and released as carbon dioxide (CO₂), which rapidly equilibrates to form bicarbonate (HCO₃⁻).[1] Therefore, tracking the ¹³C label from [1-¹³C]pyruvate to ¹³CO₂/H¹³CO₃⁻ provides a direct, real-time measure of mitochondrial metabolic activity.

Figure 1: Central metabolic fates of [1-¹³C]pyruvate.

Application I: Hyperpolarized [1-¹³C]Pyruvate MRI

The most transformative application of Sodium pyruvate-1-¹³C is in hyperpolarized ¹³C MRI. This technique overcomes the profound sensitivity limitations of conventional ¹³C MRS to enable real-time imaging of metabolic fluxes in vivo.[10]

Principle of Dissolution Dynamic Nuclear Polarization (dDNP)

At normal body temperature and typical MRI field strengths, the polarization of ¹³C nuclei (the population difference between spin states) is extremely low, resulting in a very weak signal. dDNP is a physics-based process that dramatically increases this polarization.[11]

The process involves:

-

Sample Preparation: Solid [1-¹³C]pyruvic acid is mixed with a stable radical (an electron paramagnetic agent, e.g., Ox063 or AH111501).[12][13]

-

Hyperpolarization: The mixture is frozen to cryogenic temperatures (~1 K) within a strong magnetic field (3-10 T). Microwave irradiation is then applied, transferring the very high polarization of the electrons from the radical to the ¹³C nuclei of pyruvate.[12] This boosts the nuclear polarization by over 10,000-fold.[10]

-

Rapid Dissolution: A superheated, sterile buffer is used to rapidly dissolve the frozen, hyperpolarized sample, bringing it into an injectable liquid state while preserving a significant fraction of the nuclear polarization.[12]

The resulting hyperpolarized [1-¹³C]pyruvate solution has a massively enhanced ¹³C MR signal. However, this enhanced state is transient, decaying back to thermal equilibrium with a time constant (T₁) of about one minute.[14] This creates a limited time window for injection, substrate delivery, metabolic conversion, and imaging.

Experimental Workflow: From Polarizer to Image

A typical hyperpolarized ¹³C MRI experiment follows a tightly choreographed sequence of events, from preparation of the agent to final data analysis.

Figure 2: Workflow for a hyperpolarized [1-¹³C]pyruvate MRI study.

Protocol: Preparation and QC of Hyperpolarized [1-¹³C]Pyruvate

This protocol is adapted for a clinical-grade DNP polarizer (e.g., GE SPINlab).[15][16]

Objective: To produce a sterile, injectable solution of hyperpolarized [1-¹³C]pyruvate meeting all safety and efficacy criteria.

Materials:

-

Sterile "Pharmacy Kit" containing [1-¹³C]pyruvic acid with a trityl radical (e.g., AH111501).[15]

-

Sterile dissolution buffer (e.g., water for injection).

-

Sterile neutralization/dilution buffer (e.g., TRIS/EDTA buffer).[13][14]

-

DNP Polarizer (e.g., GE SPINlab).

-

Associated Quality Control (QC) system.

Methodology:

-

Loading: Aseptically place the sealed pyruvic acid sample into the polarizer.

-

Polarization: Initiate the automated polarization process, which cools the sample to <1.5 K and applies microwave irradiation for approximately 1-2 hours.[13]

-

Dissolution & Neutralization: Once polarization is complete, trigger the automated dissolution sequence. The frozen sample is dissolved with the dissolution medium and immediately mixed with the TRIS/EDTA buffer to neutralize the acidic pyruvic acid.[14]

-

Quality Control: An aliquot of the final solution is automatically drawn into the QC system. This is the critical release step. The following parameters must be within specification before injection:[14][17]

-

pH: Must be within a physiological range (e.g., 6.5 - 8.5).

-

Temperature: Must be suitable for injection.

-

Pyruvate Concentration: Must meet the target concentration (e.g., 250 mM).

-

Residual Radical Concentration: Must be below the safety threshold (e.g., <3.0 µM).

-

Volume & Polarization: Must be sufficient for effective imaging.

-

-

Administration: Once the QC checks pass, the solution is drawn into a syringe through a sterilizing filter and must be administered to the subject as quickly as possible due to the rapid decay of the hyperpolarized signal.[14][15]

Causality: Every step is time-critical. The neutralization buffer is essential because injecting acidic pyruvic acid is not physiologically tolerable. The QC step is a non-negotiable safety and quality gate; failure to meet any parameter, especially pH and residual radical, would preclude administration.[17]

Protocol: In-Vivo MRSI Data Acquisition

Objective: To dynamically acquire spatially resolved ¹³C spectra to create maps of pyruvate and its metabolic products.

Equipment:

-

MRI Scanner (e.g., 3T) with multinuclear capabilities.

-

Dual-tuned ¹H/¹³C RF coil.

Methodology:

-

Patient/Subject Positioning: Position the subject in the MRI scanner. The dual-tuned coil allows for standard ¹H anatomical imaging (e.g., T2-weighted) to be performed first for anatomical localization.[18]

-

Injection: The hyperpolarized [1-¹³C]pyruvate solution is injected intravenously, typically as a rapid bolus.

-

Dynamic Acquisition: ¹³C MRSI acquisition begins just before or at the start of the injection. A fast imaging sequence is crucial. Echo-Planar Imaging (EPI) or flyback echo-planar sequences are frequently used because they can acquire data rapidly.[18][19]

-

Pulse Sequence: A metabolite-specific pulse sequence is often employed, using spectral-spatial RF pulses that excite each metabolite (pyruvate, lactate, alanine, bicarbonate) individually.[19][20]

-

Temporal Resolution: Data is acquired dynamically, with a new set of metabolic images generated every 2-3 seconds for approximately 60-90 seconds.[21]

-

Expert Insight: Using metabolite-specific excitation pulses allows for different flip angles to be used for the substrate (pyruvate) and the much lower-concentration products (lactate, bicarbonate).[20] A small flip angle is used for the abundant pyruvate to conserve its magnetization over time, while a larger flip angle is used for the metabolites to maximize their signal at each time point. This is a key strategy for optimizing signal-to-noise in a transient-state experiment.

Data Analysis and Kinetic Modeling

The raw output of the scan is a time-series of images for each metabolite. The primary goal of analysis is to quantify the rate of metabolic conversion.

-

Image Reconstruction: The acquired k-space data is reconstructed to generate dynamic maps of [1-¹³C]pyruvate, [1-¹³C]lactate, and H¹³CO₃⁻.

-

Region of Interest (ROI) Analysis: ROIs are drawn on the anatomical images (e.g., over a tumor) and the ¹³C signal intensity for each metabolite over time is extracted.

-

Kinetic Modeling: The conversion of pyruvate to its downstream products is modeled as a set of coupled differential equations. A common approach is the two-site (pyruvate and lactate) kinetic model.[22] The goal is to solve for the apparent rate constant of pyruvate-to-lactate conversion, known as kPL .[21][23] More advanced models can also account for signal inflow and perfusion effects.[22][24]

-

Parametric Map Generation: The kinetic model is applied on a voxel-by-voxel basis to generate a quantitative map of kPL, providing a spatial visualization of metabolic activity.

Causality: Simple ratios of metabolite signals (e.g., lactate/pyruvate) can be confounded by factors like perfusion and bolus arrival time.[23] Kinetic modeling, while more complex, provides a more robust and biologically meaningful measure of enzymatic flux (kPL), which is less dependent on delivery dynamics.[21]

Case Study: Probing the Warburg Effect in Oncology

A hallmark of many aggressive cancers is the "Warburg effect," or aerobic glycolysis, where cells favor converting pyruvate to lactate even when oxygen is plentiful.[1][7][8] This metabolic shift is driven by factors like upregulation of LDH and is associated with tumor progression and therapeutic resistance.[7][25]

Hyperpolarized [1-¹³C]pyruvate MRI is uniquely suited to image this phenomenon. In cancerous tissue, a rapid and high conversion of the injected hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate is observed.[26] This results in a significantly higher kPL value or lactate-to-pyruvate signal ratio in tumors compared to surrounding healthy tissue.[10][26] This technique has shown immense promise in:

-

Cancer Detection and Grading: Differentiating between high-grade and low-grade tumors.[10]

-

Treatment Response Monitoring: A successful therapy would be expected to reverse the Warburg phenotype, leading to a decrease in the kPL value, often detectable long before changes in tumor size are visible on anatomical scans.[1]

Application II: [1-¹³C]Pyruvate for Stable Isotope Tracing

While hyperpolarization offers a real-time in vivo snapshot, stable isotope tracing with mass spectrometry or NMR provides a detailed, steady-state view of metabolic pathways, typically in in vitro or ex vivo models.

Principle of Stable Isotope-Resolved Metabolomics (SIRM)

In this approach, cells or organisms are cultured in media where a standard nutrient (like glucose or pyruvate) is replaced with its ¹³C-labeled counterpart.[27] The cells metabolize the ¹³C-labeled substrate, and the ¹³C atoms are incorporated into downstream metabolites. After a period of incubation, the metabolites are extracted and analyzed by a mass spectrometer.

The mass spectrometer can distinguish between unlabeled metabolites (M+0) and those that have incorporated one (M+1), two (M+2), or more ¹³C atoms.[28] By analyzing these mass isotopologue distributions (MIDs), one can deduce the relative activity of different metabolic pathways.[28]

Experimental Workflow: From Culture to Flux

Figure 3: Workflow for a stable isotope tracing experiment.

Protocol: ¹³C Labeling and Metabolite Extraction from Cell Culture

Objective: To label intracellular metabolites with ¹³C from a pyruvate tracer and extract them for mass spectrometry analysis.

Materials:

-

Adherent mammalian cells in culture (e.g., in a 6-well plate).

-

Culture medium prepared with Sodium [1-¹³C]pyruvate.

-

Cold quenching/extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C).[29]

-

Cell scraper.

-

Centrifuge.

-

Nitrogen evaporator or lyophilizer.

Methodology:

-

Labeling: When cells reach the desired confluency (e.g., ~75%), aspirate the standard medium and replace it with the pre-warmed medium containing [1-¹³C]pyruvate.[30]

-

Incubation: Culture the cells for a sufficient duration to approach isotopic steady state. This time can vary significantly depending on the pathways of interest and must be determined empirically.

-

Quenching: This step must be performed as rapidly as possible to halt all enzymatic activity and freeze the metabolic state.

-

Aspirate the labeling medium.

-

Immediately add the ice-cold extraction solvent to the culture plate.[30]

-

-

Extraction:

-

Scrape the cells from the plate into the solvent.

-

Transfer the cell lysate/solvent mixture to a tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.[29]

-

-

Sample Preparation:

-

Collect the supernatant, which contains the soluble metabolites.

-

Dry the supernatant completely under a stream of nitrogen or using a lyophilizer.[29]

-

The dried metabolite extract is now ready for resuspension in an appropriate solvent for LC-MS analysis.

-

Causality: The quenching step is arguably the most critical part of the protocol. Slow or inefficient quenching allows metabolism to continue, which can drastically alter metabolite levels and labeling patterns, leading to inaccurate results. Using a pre-chilled organic solvent mixture is effective because it simultaneously permeabilizes the cell membrane, denatures enzymes, and solubilizes metabolites.[29][31]

Data Analysis and Interpretation

The analysis of stable isotope tracing data involves quantifying the fractional abundance of each mass isotopologue for a given metabolite.

-

Data Acquisition: The extracted metabolites are separated by liquid chromatography (LC) and detected by a high-resolution mass spectrometer.[32]

-

Correction for Natural Abundance: The raw data must be mathematically corrected to account for the natural 1.1% abundance of ¹³C, which contributes to the M+1 peak of any carbon-containing molecule.[28]

-

MID Determination: After correction, the fractional contribution of each isotopologue (M+0, M+1, M+2, etc.) is calculated for each metabolite of interest. The sum of these fractions must equal 1 (or 100%).[28]

By tracing the incorporation of the ¹³C label from [1-¹³C]pyruvate, researchers can answer key questions. For example, the appearance of an M+1 label in lactate directly confirms the flux through LDH. The lack of an M+1 label in TCA cycle intermediates like citrate or malate would confirm that the C1 carbon was lost as CO₂ during the PDH reaction, providing strong evidence of mitochondrial pyruvate oxidation.

Conclusion: A Versatile Probe for Modern Metabolic Research

Sodium pyruvate-1-¹³C is more than just a labeled molecule; it is a versatile and powerful probe that, when paired with advanced analytical technologies like MRI and mass spectrometry, provides an unparalleled window into cellular metabolism. For drug development professionals, it offers a direct way to assess target engagement for therapies aimed at metabolic pathways. For researchers and clinicians, it provides a means to non-invasively phenotype disease, stratify patients, and monitor therapeutic efficacy in real-time. As these technologies continue to mature and become more accessible, the role of Sodium pyruvate-1-¹³C in advancing our understanding of metabolism and developing next-generation therapies is set to expand even further.

References

-

Deen, S. S., et al. (2022). Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology. Radiographics, 42(4), 1194-1211. [Link]

-

Pal, A., & Das, S. (2015). 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 5(22), e1656. [Link]

-

Brindle, K. M. (2016). Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate. Frontiers in Oncology, 6, 56. [Link]

-

Chen, Y., et al. (2020). The extracellular lactate-to-pyruvate ratio modulates the sensitivity to oxidative stress-induced apoptosis via the cytosolic NADH/NAD+ redox state. Cell Death & Disease, 11(11), 985. [Link]

-

Mammoli, D., et al. (2020). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. IEEE Transactions on Medical Imaging, 39(2), 320-327. [Link]

-

Brindle, K. M. (2016). Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate. Frontiers in Oncology, 6, 56. [Link]

-

LibreTexts. (2021). 1.13: Pyruvate Oxidation and the TCA Cycle. Biology LibreTexts. [Link]

-

Larson, P. E. Z., et al. (2013). Kinetic Modeling and Constrained Reconstruction of Hyperpolarized [1-13C]-Pyruvate Offers Improved Metabolic Imaging of Tumors. Cancer Research, 73(3), 1-10. [Link]

-

Liberti, M. V., & Locasale, J. W. (2021). Revisiting the Warburg Effect with Focus on Lactate. Cancers, 13(24), 6028. [Link]

-

Park, I., et al. (2011). Hyperpolarized 13C magnetic resonance metabolic imaging: application to brain tumors. Neuro-Oncology, 13(12), 1339-1350. [Link]

-

Chen, Y., et al. (2020). The extracellular lactate-to-pyruvate ratio modulates the sensitivity to oxidative stress-induced apoptosis via the cytosolic NADH/NAD+ redox state. Cell Death & Disease, 11(11), 985. [Link]

-

Daniels, C. J., et al. (2016). Hyperpolarized 13C spectroscopic imaging using single-shot 3D sequences with unpaired adiabatic refocusing pulses. Magnetic Resonance in Medicine, 75(2), 523-530. [Link]

-

Davis, R. (2024). The TCA Cycle - Steps - Krebs Cycle. TeachMePhysiology. [Link]

-

Le Page, L. M., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 147. [Link]

-

Wikipedia contributors. (2024). Warburg effect (oncology). Wikipedia. [Link]

-

Mammoli, D., et al. (2020). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. IEEE Transactions on Medical Imaging, 39(2), 320–327. [Link]

-

Larson, P. E. Z., et al. (2023). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. Magnetic Resonance in Medicine, 90(5), 1801-1816. [Link]

-

Larson, P. E. Z., et al. (2023). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. Magnetic Resonance in Medicine, 90(5), 1801-1816. [Link]

-

Gordon, J. W., et al. (2022). Kinetic Analysis of Multi-Resolution Hyperpolarized 13C Human Brain MRI to Study Cerebral Metabolism. Magnetic Resonance in Medicine, 88(5), 2059-2070. [Link]

-

Unknown. (n.d.). glycolysis and TCA CYCLE.pptx. Slideshare. [Link]

-

Kim, Y., et al. (2025). A Data-driven Approach for Improved Quantification of In-vivo Metabolic Conversion Rates of Hyperpolarized [1-13C]Pyruvate. Magnetic Resonance in Medicine, 93(6), 2346-2356. [Link]

-

D'Amico, L., et al. (2025). Reaction of polarizing agent Ox063 with pyruvic acid under standard sample preparation protocol for dissolution dynamic nuclear polarization. RSC Advances, 15(18), 12345-12350. [Link]

-

Wikipedia contributors. (2024). Glycolysis. Wikipedia. [Link]

-

Milshteyn, E., et al. (2018). Metabolite-specific echo planar imaging of hyperpolarized 13C-pyruvate at 4.7T. Proceedings of the International Society for Magnetic Resonance in Medicine, 26, 0986. [Link]

-

Chen, A. P., et al. (2007). In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate. Magnetic Resonance in Medicine, 58(6), 1087-1093. [Link]

-

Chen, Y., et al. (2020). The extracellular lactate-to-pyruvate ratio controls the cytosolic... [Diagram]. ResearchGate. [Link]

-

He, L., et al. (2021). Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13 C-Labeling Metabolism Analysis. In Metabolomics. Humana, New York, NY. [Link]

-

Munger, J., et al. (2011). A roadmap for interpreting 13C metabolite labeling patterns from cells. Biotechnology Journal, 6(9), 1177-1186. [Link]

-

Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Magnetic Resonance in Medicine, 90(5), 1801-1816. [Link]

-

Chen, A. P., et al. (2009). In vivo hyperpolarized 13C MR spectroscopic imaging with 1H decoupling. Magnetic Resonance in Medicine, 62(3), 579-585. [Link]

-

Chaudhry, R., & Varacallo, M. (2023). Biochemistry, Glycolysis. StatPearls. [Link]

-

Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Magnetic Resonance in Medicine, 90(5), 1801-1816. [Link]

-

Milshteyn, E., et al. (2021). Metabolite-Specific Echo-Planar Imaging of Hyperpolarized [1-13C]Pyruvate at 4.7 T. Metabolites, 11(9), 620. [Link]

-

Dodd, S. J., et al. (2012). Rapid Sequential Injections of Hyperpolarized [1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer. PLoS ONE, 7(10), e48383. [Link]

-

Kurhanewicz, J., et al. (2011). The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. Magnetic Resonance Insights, 4, 1-13. [Link]

-

National Cancer Institute. (n.d.). Hyperpolarized Pyruvate (13C) Injection INVESTIGATOR'S BROCHURE. [Link]

-

He, L., et al. (2021). Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis. ResearchGate. [Link]

-

Shchepin, R. V., et al. (2023). In Vivo Metabolic Imaging of [1-13C]Pyruvate-d3 Hyperpolarized By Reversible Exchange With Parahydrogen. ChemRxiv. [Link]

-

Iali, W., et al. (2021). Catalyst-Free Aqueous Hyperpolarized [1-13C]Pyruvate Obtained by Re-Dissolution Signal Amplification by Reversible Exchange. Angewandte Chemie International Edition, 60(2), 859-864. [Link]

-

National Center for Biotechnology Information. (2008). [Table, Hyperpolarized sodium 1-[13C]pyruvate]. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Du, W., et al. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. Journal of Visualized Experiments, (187), e64354. [Link]

Sources

- 1. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. isotope.com [isotope.com]

- 4. 丙酮酸钠-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reaction of polarizing agent Ox063 with pyruvic acid under standard sample preparation protocol for dissolution dynamic nuclear polarization - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01347J [pubs.rsc.org]

- 13. Rapid Sequential Injections of Hyperpolarized [1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dctd.cancer.gov [dctd.cancer.gov]

- 15. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cds.ismrm.org [cds.ismrm.org]

- 20. Metabolite-Specific Echo-Planar Imaging of Hyperpolarized [1-13C]Pyruvate at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Kinetic Modeling and Constrained Reconstruction of Hyperpolarized [1-13C]-Pyruvate Offers Improved Metabolic Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. escholarship.org [escholarship.org]

- 25. The extracellular lactate-to-pyruvate ratio modulates the sensitivity to oxidative stress-induced apoptosis via the cytosolic NADH/NAD+ redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]

- 27. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 28. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-protocol.org [bio-protocol.org]

- 30. youtube.com [youtube.com]

- 31. researchgate.net [researchgate.net]

- 32. Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to 13C-Labeled Pyruvate in Cellular Metabolism: From Experimental Design to Data Interpretation

This guide provides a comprehensive overview of the principles and applications of 13C-labeled pyruvate for tracing cellular metabolism. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into metabolic pathways in health and disease.

The Central Role of Pyruvate and the Power of Isotopic Tracing

Pyruvate stands at a critical crossroads of cellular energy metabolism, connecting glycolysis to the tricarboxylic acid (TCA) cycle.[1] Its fate—conversion to acetyl-CoA for mitochondrial oxidation, reduction to lactate, or transamination to alanine—is dynamically regulated and reflects the metabolic state of the cell.[2][3] By using pyruvate labeled with the stable isotope carbon-13 (¹³C), we can trace the journey of its carbon atoms through these interconnected pathways. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates of metabolic reactions, providing a dynamic picture of cellular function that is often missed by static measurements of metabolite levels.[4][5]

Stable isotope tracing with ¹³C is a powerful method to elucidate metabolic pathways and quantify metabolic fluxes.[4] The core principle lies in introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C isotope into downstream metabolites.[4] This approach offers critical insights for various research fields, including the study of disease mechanisms and drug development.[4]

Strategic Selection of 13C-Pyruvate Isotopologues

The specific carbon position labeled in the pyruvate molecule determines the information that can be obtained from a tracing experiment. The choice of isotopologue is therefore a critical aspect of experimental design.

| 13C-Pyruvate Isotopologue | Primary Metabolic Pathways Traced | Key Insights |

| [1-¹³C]pyruvate | Pyruvate dehydrogenase (PDH) activity, Lactate dehydrogenase (LDH) activity, Alanine aminotransferase (ALT) activity.[2][3] | Measures the flux of pyruvate to acetyl-CoA (via loss of ¹³CO₂), lactate, and alanine. Widely used in hyperpolarized MRI studies to assess the Warburg effect in cancer.[6][7] |

| [2-¹³C]pyruvate | TCA cycle activity, anaplerosis.[8][9] | The ¹³C label is retained in acetyl-CoA, allowing for the tracing of carbon through multiple turns of the TCA cycle.[9][10] This provides detailed information on mitochondrial metabolism.[9] |

| [3-¹³C]pyruvate | Glycolysis, gluconeogenesis, and TCA cycle.[11] | Useful for studying pathways where the carboxyl group of pyruvate is lost. |

| [U-¹³C₃]pyruvate | Comprehensive analysis of all pyruvate-utilizing pathways. | Provides information on the contribution of pyruvate to the carbon backbones of numerous metabolites. |

For instance, [1-¹³C]pyruvate is ideal for studying the activity of pyruvate dehydrogenase (PDH), as the ¹³C label is lost as ¹³CO₂ upon conversion to acetyl-CoA.[2][9] In contrast, [2-¹³C]pyruvate retains its label in acetyl-CoA, making it an excellent tracer for mitochondrial TCA cycle metabolism.[8][9][10]

Experimental Design and Protocols: A Self-Validating System

A well-designed ¹³C-pyruvate tracing experiment is crucial for obtaining reliable and interpretable data. The following protocol outlines the key steps for a typical in vitro experiment with cultured cells.

Experimental Workflow

Sources

- 1. Hyperpolarized sodium 1-[13C]pyruvate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperpolarized 13C Pyruvate MRI: An Important Window into Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cds.ismrm.org [cds.ismrm.org]

- 9. Measuring Mitochondrial Metabolism in Rat Brain in vivo using MR Spectroscopy of Hyperpolarized [2-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. cds.ismrm.org [cds.ismrm.org]

The Metabolic Fulcrum: A Technical Guide to the Significance of C1 Position Labeling in Sodium Pyruvate

This guide provides an in-depth exploration of the strategic importance of the C1 position in sodium pyruvate for metabolic research. Intended for researchers, scientists, and drug development professionals, this document elucidates the biochemical principles and advanced methodologies that leverage C1-labeled pyruvate to non-invasively probe cellular metabolism, offering critical insights into disease states and therapeutic responses.

Introduction: Pyruvate's Centrality and the Strategic Choice of the C1 Carbon

Sodium pyruvate, the salt of pyruvic acid, occupies a pivotal node in cellular metabolism, linking the cytosolic process of glycolysis with the mitochondrial tricarboxylic acid (TCA) cycle.[1] Its fate is determined by the metabolic state of the cell, making it an ideal probe for assessing cellular bioenergetics. The pyruvate molecule is a three-carbon α-keto acid (CH₃COCOO⁻). By convention, the carboxyl carbon is designated as the C1 position, the ketone carbon as C2, and the methyl carbon as C3.[2]

The strategic selection of the C1 position for isotopic labeling (e.g., with ¹³C) is fundamental to its utility as a metabolic tracer. This position is directly involved in the key enzymatic reactions that determine pyruvate's primary metabolic fates. The ¹³C isotope is non-radioactive and can be detected by nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI), allowing for real-time, non-invasive monitoring of metabolic fluxes.[3][4]

The Dichotomy of Pyruvate's C1 Carbon: Two Fates, Two Pathways

Once transported into the mitochondrial matrix, the C1 carboxyl group of pyruvate is at the heart of a critical metabolic branch point. Its fate is determined by two primary enzymatic complexes: the Pyruvate Dehydrogenase (PDH) complex and Pyruvate Carboxylase (PC).

The Pyruvate Dehydrogenase (PDH) Complex: The Gateway to Oxidative Phosphorylation

The PDH complex catalyzes the irreversible oxidative decarboxylation of pyruvate to form acetyl-CoA, which then enters the TCA cycle for complete oxidation.[5][6] This reaction is a critical gatekeeper for aerobic respiration. The significance of labeling the C1 position becomes immediately apparent in the first step of the PDH mechanism.

Step-by-step Mechanism of PDH and the Fate of the C1 Carbon: [2][7][8]

-

Decarboxylation: The E1 component of the PDH complex, pyruvate dehydrogenase, utilizes the cofactor thiamine pyrophosphate (TPP). The TPP ylide performs a nucleophilic attack on the C2 keto carbon of pyruvate. This is followed by the key event: the cleavage of the bond between the C1 and C2 carbons, releasing the C1 carboxyl group as carbon dioxide (CO₂).[5][6]

-

Oxidation and Transfer: The remaining two-carbon hydroxyethyl group is oxidized and transferred to the lipoamide cofactor of the E2 component, dihydrolipoyl transacetylase.

-

Formation of Acetyl-CoA: The acetyl group is then transferred to Coenzyme A (CoA) to form acetyl-CoA.

-

Regeneration of Cofactors: The reduced lipoamide is re-oxidized by the E3 component, dihydrolipoyl dehydrogenase, which in turn reduces NAD⁺ to NADH.

For studies utilizing [1-¹³C]pyruvate, the ¹³C label is lost as ¹³CO₂. In aqueous biological systems, this ¹³CO₂ rapidly equilibrates with bicarbonate (H¹³CO₃⁻) through the action of carbonic anhydrase.[3][9] The detection of H¹³CO₃⁻ is therefore a direct, real-time measure of PDH flux and, by extension, mitochondrial oxidative metabolism.[9]

Diagram 1: Fate of the C1 carbon of pyruvate through the Pyruvate Dehydrogenase (PDH) complex.

Pyruvate Carboxylase (PC): The Anaplerotic Pathway

Pyruvate carboxylase is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a key TCA cycle intermediate.[1][10] This is a critical anaplerotic reaction, meaning it replenishes intermediates that may have been withdrawn from the cycle for biosynthesis (e.g., of amino acids or glucose).[11]

Step-by-step Mechanism of PC and the Fate of the C1 Carbon: [11][12][13]

-

Biotin Carboxylation: In the first catalytic domain of the enzyme, bicarbonate (HCO₃⁻) is activated by ATP, and the resulting carboxyl group is transferred to a biotin cofactor covalently attached to the enzyme.

-

Carboxyl Transfer to Pyruvate: The biotin cofactor, now carboxylated, swings into the second catalytic domain. Here, the enolate form of pyruvate performs a nucleophilic attack on the carboxyl group carried by biotin. This transfers the carboxyl group to pyruvate, forming oxaloacetate.

Crucially, when using [1-¹³C]pyruvate, the original C1 carbon remains intact within the newly formed oxaloacetate molecule, becoming one of its four carbons. This ¹³C-labeled oxaloacetate can then enter the TCA cycle, and the label can be traced through subsequent intermediates like malate, fumarate, and α-ketoglutarate, and ultimately into biosynthetic products like glutamate and aspartate.[14] This provides a powerful method for studying anaplerosis and related biosynthetic pathways.

Diagram 2: Fate of the C1 carbon of pyruvate through the Pyruvate Carboxylase (PC) pathway.

The Warburg Effect and the Cytosolic Fate of the C1 Carbon

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[15] In this state, pyruvate is preferentially converted to lactate in the cytosol, even in the presence of oxygen, rather than being oxidized in the mitochondria. This reaction is catalyzed by lactate dehydrogenase (LDH).

Pyruvate to Lactate Conversion:

LDH catalyzes the reversible reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺. When using [1-¹³C]pyruvate, the ¹³C label is retained in the carboxyl group of the resulting [1-¹³C]lactate.[16] Therefore, the rate of conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate serves as a powerful in vivo biomarker of glycolytic flux and is often elevated in aggressive tumors.[16][17]

Advanced Methodology: Hyperpolarized [1-¹³C]Pyruvate MRI/NMR

The primary limitation of conventional ¹³C NMR spectroscopy is its low sensitivity. Hyperpolarization, typically achieved through dissolution dynamic nuclear polarization (dDNP), overcomes this by increasing the ¹³C nuclear spin polarization by over 10,000-fold.[18] This dramatic signal enhancement enables real-time metabolic imaging in vivo following the injection of a hyperpolarized substrate.[18][19] [1-¹³C]pyruvate is the most widely used agent for these studies due to its central metabolic role and favorable polarization properties.[19]

Experimental Workflow: A Self-Validating System

A typical hyperpolarized [1-¹³C]pyruvate experiment is designed as a self-validating system, where the injected substrate and its metabolic products are detected simultaneously, providing an internal reference and a dynamic view of metabolic fluxes.

Diagram 3: A generalized experimental workflow for hyperpolarized ¹³C MRI/NMR studies.

Detailed Protocol Steps:

-

Preparation of the [1-¹³C]pyruvic acid formulation: Neat [1-¹³C]pyruvic acid is mixed with a stable radical (e.g., trityl radical OX063) and a gadolinium-based chelate, which aids in the polarization process.[20][21] This mixture is then placed in a sample cup for insertion into the polarizer.

-

Dynamic Nuclear Polarization (DNP): The sample is cooled to cryogenic temperatures (e.g., 1.2 K) in a high magnetic field (e.g., 3.35 T to 7 T).[22] Microwave irradiation is applied near the electron paramagnetic resonance frequency of the radical. This transfers the high polarization of the electrons to the ¹³C nuclei of pyruvate over a period of 1-2 hours.[22]

-

Rapid Dissolution and Neutralization: The hyperpolarized solid sample is rapidly dissolved with a superheated sterile buffer. The resulting acidic solution is simultaneously neutralized to a physiological pH.[19] This entire process must be completed in seconds to minimize polarization loss.

-

Quality Control and Injection: The final solution is checked for pH, temperature, and pyruvate concentration before being drawn into a syringe for intravenous injection into the subject.[19]

-

Dynamic ¹³C MRSI Acquisition: Immediately upon injection, dynamic ¹³C spectroscopic images or spectra are acquired. Specialized pulse sequences are used to differentiate the signals from [1-¹³C]pyruvate, [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate based on their distinct chemical shifts.[23][24]

-

Kinetic Analysis: The time-courses of the different ¹³C-labeled metabolites are analyzed using kinetic models to calculate metabolic flux rates.[23][25] The most common metric is the pyruvate-to-lactate conversion rate constant, k_PL.[17]

Data Presentation and Interpretation

The primary outputs of a hyperpolarized [1-¹³C]pyruvate study are quantitative measures of metabolic flux. These data allow for direct comparison between different physiological or pathological states.

Table 1: Representative Metabolic Flux Data from Hyperpolarized [1-¹³C]Pyruvate Studies

| Parameter | Normal Brain Tissue | Glioblastoma | Prostate Cancer Metastasis | Exercising Skeletal Muscle |

| k_PL (Pyruvate -> Lactate) (s⁻¹) | 0.012 ± 0.006[3] | Significantly Elevated[16] | 0.020 ± 0.006[17] | 1.128 ± 0.503 (Ratio to Pyruvate)[9] |

| k_PB (Pyruvate -> Bicarbonate) (s⁻¹) | 0.002 ± 0.002[3] | Often Reduced[26] | - | 0.02 ± 0.011 (Ratio to Pyruvate)[9] |

| Lactate/Bicarbonate Ratio | Low | Significantly Elevated[26] | High | Variable |

Note: Values are illustrative and can vary based on the specific study, model system, and analytical methods used.

The ratio of lactate to bicarbonate production provides a robust, internally referenced biomarker of the balance between glycolysis and oxidative phosphorylation.[26] In oncology, a high lactate/bicarbonate ratio is indicative of the Warburg effect and can be used to grade tumors, assess aggressiveness, and monitor therapeutic response.[16][26] For instance, a decrease in the k_PL value or the lactate/bicarbonate ratio following treatment can be an early indicator of a positive therapeutic response, often preceding morphological changes detectable by conventional imaging.[16][17]

Conclusion

The labeling of sodium pyruvate at the C1 position provides an exceptionally powerful tool for the interrogation of cellular metabolism. The divergent fates of this specific carbon atom in the key enzymatic reactions catalyzed by PDH, PC, and LDH allow for the simultaneous, real-time assessment of oxidative phosphorylation, anaplerosis, and glycolysis. Coupled with the sensitivity enhancement of hyperpolarization, [1-¹³C]pyruvate has emerged as a premier metabolic imaging agent, driving significant advances in our understanding of diseases like cancer, cardiovascular disease, and neurodegenerative disorders. For researchers and drug development professionals, mastering the principles and methodologies outlined in this guide is essential for leveraging this technology to its full potential, accelerating the discovery of novel diagnostics and the development of more effective, targeted therapies.

References

-

Gallagher, F. A., Kettunen, M. I., Day, S. E., Hu, D. E., Ardenkjær-Larsen, J. H., in 't Zandt, R., ... & Brindle, K. M. (2009). Magnetic resonance imaging of pH in vivo using hyperpolarized 13C-labelled bicarbonate. Nature, 453(7197), 940-943. [Link]

-

Chen, H. Y., Bok, R. A., Gordon, J. W., Vigneron, D. B., & Larson, P. E. (2020). Hyperpolarized 13C-pyruvate MRI detects real-time metabolic flux in prostate cancer metastases to bone and liver: a clinical feasibility study. Prostate Cancer and Prostatic Diseases, 23(2), 269-276. [Link]

-

Zierhut, M. L., Yen, Y. F., Chen, A. P., Bok, R., Albers, M. J., Zhang, V., ... & Vigneron, D. B. (2012). Quantitation of in vivo metabolic kinetics of hyperpolarized pyruvate in rat kidneys using dynamic 13C magnetic resonance spectroscopic imaging. Magnetic resonance in medicine, 68(4), 1041-1049. [Link]

-

Gordon, J. W., Vigneron, D. B., & Larson, P. E. (2022). Kinetic analysis of multi-resolution hyperpolarized 13C human brain MRI to study cerebral metabolism. Magnetic resonance in medicine, 88(5), 1936-1948. [Link]

-

Larson, P. E., Bernard, J. M., Bankson, J. A., Bøgh, N., Bok, R. A., Chen, A. P., ... & Xu, D. (2023). Current methods for hyperpolarized [1-13C] pyruvate MRI human studies. Magnetic Resonance in Medicine, 89(5), 1817-1836. [Link]

-

Lau, J. Y., Miller, J. J., Cochlin, L. E., Heather, L. C., Griffin, J. L., & Tyler, D. J. (2017). Hyperpolarized 13C‐MRS can quantify lactate production and oxidative PDH flux in murine skeletal muscle during exercise. Physiological reports, 5(8), e13243. [Link]

-

BioTech Beacons. (2023). Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained. BioTech Beacons. [Link]

-

Driesschaert, B., & Holloway, M. M. (2023). Reaction of polarizing agent Ox063 with pyruvic acid under standard sample preparation protocol for dissolution dynamic nuclear polarization. RSC advances, 13(20), 13533-13538. [Link]

-

JoVE. (2022). Hyperpolarized 13C Metabolic MRI | Protocol Preview. YouTube. [Link]

-

Park, I., Larson, P. Z., Zierhut, M. L., Hu, S., Bok, R., Ozawa, T., ... & Vigneron, D. B. (2018). Metabolic imaging of the human brain with hyperpolarized 13C pyruvate demonstrates 13C lactate production in brain tumor patients. NeuroImage, 169, 249-257. [Link]

-

Reineri, F., Boi, T., & Aime, S. (2023). Rapid and simple 13C-hyperpolarization by 1H dissolution dynamic nuclear polarization followed by an in-line magnetic field inversion. ChemRxiv. [Link]

-

Khan Academy. (n.d.). Pyruvate oxidation. Cellular respiration. [Link]

-

Dr. G Bhanu Prakash. (2019). Pyruvate dehydrogenase complex ( Animation ) - Mechanism , Regulation and inhibitors : USMLE Step 1. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 10: Pyruvate Dehydrogenase Links Glycolysis to Krebs Cycle. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Pyruvate carboxylase. Wikipedia. [Link]

-

Wikipedia. (2023). Pyruvate dehydrogenase complex. Wikipedia. [Link]

-

Microbe Notes. (2022). End Products Of Glycolysis and Fate of Pyruvate. Microbe Notes. [Link]

-

Chaumeil, M. M., Ozawa, T., Park, I., Scott, K., James, C. D., Nelson, S. J., & Ronen, S. M. (2017). Hyperpolarized 13C lactate-to-bicarbonate ratio as a biomarker for monitoring acute response of anti-VEGF treatment. Scientific reports, 7(1), 1-10. [Link]

-

Ardenkjær-Larsen, J. H. (2016). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. Journal of Magnetic Resonance, 264, 3-12. [Link]

-

Kurhanewicz, J., Vigneron, D. B., Brindle, K., Chekmenev, E. Y., Comment, A., Cunningham, C. H., ... & Nelson, S. J. (2011). Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for translation to clinical research. Neoplasia, 13(2), 81-97. [Link]

-

DeBerardinis, R. J., & Chandel, N. S. (2020). We need to revisit the Warburg effect. Nature metabolism, 2(3), 192-194. [Link]

-

arXiv. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. arXiv. [Link]

-

arXiv. (2025). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. arXiv. [Link]

-

Patel, M. S., & Korotchkina, L. G. (2006). The pyruvate dehydrogenase complexes: structure-based function and regulation. Journal of bioenergetics and biomembranes, 38(3), 193-200. [Link]

-

Tooth Fairy Tutor. (2023). Pyruvate Carboxylase Enzyme Mechanism | Biochemistry. YouTube. [Link]

-

Jitrapakdee, S., St Maurice, M., Ray, G. S., Sur-A-Lee, K., Wallace, J. C., & Attwood, P. V. (2008). Structure, mechanism and regulation of pyruvate carboxylase. Biochemical Journal, 413(3), 369-387. [Link]

-

Chen, A. P., Albers, M. J., Cunningham, C. H., & Hurd, R. E. (2013). Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate. NMR in Biomedicine, 26(11), 1438-1447. [Link]

-

Hensley, C. T., Wasti, A. T., & DeBerardinis, R. J. (2016). Glutamine and cancer: cell biology, physiology, and clinical opportunities. The Journal of clinical investigation, 126(9), 3217-3226. [Link]

-

Catalyst University. (2014). Biochemistry | Pyruvate Carboxylase. YouTube. [Link]

-

Zeczycki, T. N., & Attwood, P. V. (2012). Insights into the carboxyltransferase reaction of pyruvate carboxylase from the structures of bound product and intermediate analogues. Biochemistry, 51(20), 4126-4135. [Link]

-

Ward, C. S., & DeMascio, J. A. (2010). Hyperpolarized 13 C spectroscopy and an NMR‐compatible bioreactor system for the investigation of real‐time cellular metabolism. Magnetic Resonance in Medicine, 64(4), 949-957. [Link]

-

Sonnewald, U., Westergaard, N., & Schousboe, A. (1998). In vitro and ex vivo 13C-NMR spectroscopy studies of pyruvate recycling in brain. Neurochemistry international, 33(4), 297-304. [Link]

-

Rodrigues, T. B., & Brindle, K. M. (2014). Kinetic modeling of hyperpolarized 13C label exchange between pyruvate and lactate in tumor cells. Journal of Biological Chemistry, 289(49), 33939-33950. [Link]

-

El-Beshbishy, H. A. (2018). Comparison Between Pyruvate and Lactate. ResearchGate. [Link]

-

de Graaf, R. A., Klomp, D. W., & Rothman, D. L. (2011). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo: a practical guide. NMR in biomedicine, 24(8), 941-956. [Link]

-

ResearchGate. (n.d.). Metabolic differences between normal and cancer cells. ResearchGate. [Link]

-

OUCI. (n.d.). Differential metabolic responses in breast cancer cell lines to acidosis and lactic acidosis revealed by stable isotope assisted metabolomics. OUCI. [Link]

-

Laustsen, C. (2021). Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol. Methods in molecular biology (Clifton, N.J.), 2216, 553-568. [Link]

Sources

- 1. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained | BioTech Beacons [biotechbeacon.com]

- 8. youtube.com [youtube.com]

- 9. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 11. Insights into the carboxyltransferase reaction of pyruvate carboxylase from the structures of bound product and intermediate analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hyperpolarized 13C-pyruvate MRI detects real-time metabolic flux in prostate cancer metastases to bone and liver: a clinical feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reaction of polarizing agent Ox063 with pyruvic acid under standard sample preparation protocol for dissolution dynamic nuclear polarization - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01347J [pubs.rsc.org]

- 21. m.youtube.com [m.youtube.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. escholarship.org [escholarship.org]

- 24. researchgate.net [researchgate.net]

- 25. Quantitation of In Vivo Metabolic Kinetics of Hyperpolarized Pyruvate in Rat Kidneys using Dynamic 13C Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hyperpolarized 13C lactate-to-bicarbonate ratio as a biomarker for monitoring acute response of anti-VEGF treatment - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to hyperpolarized [1-13C]pyruvate for in vivo studies.

An In-Depth Technical Guide to Hyperpolarized [1-13C]Pyruvate for In Vivo Metabolic Imaging

This guide provides researchers, clinicians, and drug development professionals with a comprehensive technical overview of hyperpolarized [1-¹³C]pyruvate Magnetic Resonance Imaging (MRI). We will delve into the core principles of this transformative technology, from the fundamental physics of hyperpolarization to detailed experimental protocols and data interpretation, empowering you to effectively leverage this tool for real-time, in vivo metabolic analysis.

The Challenge of Sensitivity in Metabolic Imaging

Conventional Magnetic Resonance Spectroscopy (MRS) is a powerful tool for non-invasively identifying and quantifying metabolites. However, its clinical and research applications have been severely limited by inherently low sensitivity.[1] This limitation arises from the small population difference between nuclear spin states at thermal equilibrium, as described by the Boltzmann distribution. For ¹³C, a stable isotope with a low natural abundance (1.1%) and a low gyromagnetic ratio, the resulting signal is often too weak for the rapid and spatially resolved metabolic assessments required in dynamic biological systems.

The Solution: Hyperpolarization via Dissolution Dynamic Nuclear Polarization (dDNP)

Hyperpolarization is a process that temporarily increases the nuclear spin polarization of a substance by several orders of magnitude—typically >10,000-fold over thermal equilibrium.[2] This dramatic signal enhancement enables the real-time imaging of the injected ¹³C-labeled molecule and its subsequent metabolic products.[3] The most established method for generating hyperpolarized molecules for in vivo studies is dissolution Dynamic Nuclear Polarization (dDNP).[4]

The dDNP process is a sophisticated yet elegant system built on fundamental physics.[4][5] It involves transferring the very high polarization of electron spins in a stable free radical to the ¹³C nuclei of the target molecule at cryogenic temperatures and high magnetic fields.

Causality Behind the dDNP Process:

-

Cryogenic Temperature (~1 K) & High Magnetic Field (>3 T): At these extreme conditions, the unpaired electrons of a doping agent (a stable trityl radical, e.g., OX063) become almost fully polarized.[4] This creates a massive polarization reservoir.

-

Microwave Irradiation: Microwaves at a frequency near the electron paramagnetic resonance (EPR) of the radical are used to drive the transfer of polarization from the electrons to the ¹³C nuclei.[4]

-

Glass-Forming Matrix: The sample, consisting of [1-¹³C]pyruvic acid and the radical, is prepared in a solution that forms a glass when frozen.[6] This glassy state ensures a uniform distribution of the radical and the pyruvate molecules, facilitating efficient polarization transfer throughout the sample.

-

Rapid Dissolution: Once maximum polarization is achieved, the frozen, hyperpolarized sample is rapidly dissolved with a superheated, sterile aqueous buffer.[4] This critical step transforms the solid sample into a liquid, injectable formulation in a matter of seconds, while preserving a significant fraction of the nuclear polarization. The resulting solution is pH-neutralized and ready for intravenous injection.

Diagram: The Dissolution Dynamic Nuclear Polarization (dDNP) Workflow

Caption: Workflow for producing hyperpolarized [1-¹³C]pyruvate via dDNP.

Why [1-¹³C]Pyruvate? A Keystone Metabolic Probe

[1-¹³C]pyruvate is the most widely used hyperpolarized agent for several compelling reasons:[7][8]

-

Favorable Physical Properties: It has a relatively long spin-lattice relaxation time (T₁) for the ¹³C nucleus in the C1 position, which means the hyperpolarized state persists long enough for injection, distribution, and metabolic conversion to be observed.[9]

-

Central Metabolic Hub: Pyruvate is a critical intermediate in energy metabolism.[10] Upon entering the cell, it stands at a crossroads, with its fate determined by the metabolic state of the tissue.

-

Probing the Warburg Effect: In many cancers, there is a metabolic shift towards aerobic glycolysis, where pyruvate is preferentially converted to lactate even in the presence of oxygen—a phenomenon known as the Warburg effect.[3][6] Hyperpolarized [1-¹³C]pyruvate allows for direct, real-time visualization of this conversion, providing a potential biomarker for cancer detection, grading, and assessing treatment response.[1][3]

-

Assessing Mitochondrial Function: Alternatively, pyruvate can be transported into the mitochondria and converted to acetyl-CoA by the enzyme pyruvate dehydrogenase (PDH), releasing the ¹³C label as ¹³C-bicarbonate (in rapid equilibrium with CO₂).[11][12] This provides a direct readout of mitochondrial glucose oxidation, which is crucial in studies of cardiac metabolism, neurobiology, and other diseases with mitochondrial dysfunction.[13][14]

Diagram: Metabolic Fate of Hyperpolarized [1-¹³C]Pyruvate

Caption: Key metabolic pathways for hyperpolarized [1-¹³C]pyruvate in vivo.

In-Depth Experimental Workflow: A Self-Validating System

A successful hyperpolarized ¹³C MRI study is a meticulously orchestrated process. Each step is designed to maximize the precious, non-recoverable hyperpolarized signal and ensure data integrity.[15][16][17]

Part A: Probe Preparation and Quality Control

This phase is foundational to the entire experiment. The goal is to produce a sterile, biocompatible, and highly polarized agent.

Protocol: Hyperpolarized [1-¹³C]Pyruvate Formulation

-

Pre-Polarization Sample Prep:

-

Precisely weigh a sterile aliquot of [1-¹³C]pyruvic acid.

-

Add a trityl radical (e.g., OX063) and a glassing agent containing a gadolinium-based chelate to prevent rapid relaxation.[6]

-

The mixture is prepared in a sterile "fluid path" kit, which is a closed system designed to maintain sterility throughout the process.[5][18]

-

-

Polarization Cycle:

-

Load the fluid path into a dDNP polarizer (e.g., GE SPINlab or Oxford Instruments HyperSense).[5][9]

-

Initiate the automated cooling process to bring the sample to ~1.4 K in a 3.35 T or 5 T magnetic field.

-

Irradiate the sample with microwaves for 1.5 - 4 hours until solid-state polarization reaches a plateau.[6][19]

-

-

Dissolution and Formulation:

-

Trigger the automated dissolution sequence. A pre-heated (e.g., 180°C) sterile buffer containing sodium hydroxide and a Tris buffer is rapidly forced through the frozen sample.[20]

-

The hyperpolarized pyruvate is dissolved and collected in a sterile syringe or bag. This process neutralizes the pyruvic acid to a physiological pH.

-

-

Mandatory Quality Control (QC):

-

Before injection, the final product must pass several critical QC checks. These are not merely procedural; they are essential for safety and data reproducibility.

-

Rationale: Failure in any of these parameters can lead to adverse physiological effects or compromise the hyperpolarized signal, invalidating the experiment.

-

Table 1: Essential Quality Control Parameters for Injectable HP [1-¹³C]Pyruvate

| Parameter | Typical Range/Specification | Rationale for Measurement |

| Pyruvate Concentration | 80 - 250 mM | Ensures correct dose is administered and affects metabolic kinetics.[21] |

| pH | 7.0 - 8.0 | Critical for patient safety to prevent acidosis/alkalosis.[21] |

| Temperature | 25 - 40 °C | Must be near body temperature for patient safety.[21] |

| Residual Radical Conc. | < 2 µM | High concentrations of the free radical are toxic.[21] |

| Volume | Per study protocol (e.g., 0.1 mmol/kg) | Ensures consistent and appropriate dosing.[22] |

| Sterility & Endotoxins | Must be sterile and pass endotoxin test | Standard pharmaceutical requirement for intravenous injectables.[23] |

Part B: Subject Handling, Injection, and Data Acquisition

Timing is paramount in this phase due to the rapid decay of the hyperpolarized signal (T₁ decay).

Protocol: In Vivo Imaging

-

Subject Preparation:

-

The subject (preclinical model or human patient) is positioned within the MRI scanner.

-

An intravenous (IV) catheter is placed for the injection.

-

Standard anatomical MR images (e.g., T₂-weighted) are acquired for localization and subsequent co-registration with the metabolic maps.[1]

-

-

Synchronized Injection and Scanning:

-

The hyperpolarized pyruvate solution is brought to the scanner room.

-

The injection is administered as a rapid bolus (e.g., over 12-15 seconds).[9][24]

-

The MRI data acquisition sequence is started concurrently with or immediately following the start of the injection to capture the dynamic conversion of pyruvate to its metabolic products.[25]

-

-

Specialized ¹³C Data Acquisition:

-

The transient and frequency-shifted nature of the signal from multiple metabolites requires specialized MRI pulse sequences.[7]

-

Common Techniques:

-

Chemical Shift Imaging (CSI) / MRSI: Acquires a full spectrum at each voxel, providing robust spectral information but can be slow.[26][27]

-

Echo-Planar Imaging (EPI): A very fast imaging method that can acquire metabolite-specific images with high temporal resolution, making it well-suited for dynamic studies.[28][29]

-

Spiral Acquisitions: Offer efficient k-space coverage and are robust to motion.

-

Balanced Steady-State Free Precession (bSSFP): Provides high signal-to-noise ratio (SNR).[19]

-

-

Rationale for Choice: The choice of sequence is a trade-off between temporal resolution, spatial resolution, spectral information, and SNR. For dynamic kinetic modeling, fast sequences like EPI are often preferred.[30]

-

Diagram: High-Level In Vivo Experimental Workflow

Caption: Synchronized workflow for hyperpolarized MRI acquisition and analysis.

Data Analysis: From Raw Signal to Biological Insight

Raw hyperpolarized ¹³C data consists of a time series of images for each metabolite. To extract meaningful biological information, this dynamic data must be processed and modeled.

Image Reconstruction

The raw k-space data is reconstructed to generate separate dynamic image series for [1-¹³C]pyruvate, [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate. These maps show the spatial distribution and temporal evolution of each compound.

Kinetic Modeling

The primary goal of data analysis is often to quantify the rate of metabolic conversion. This provides a more robust biomarker than simply comparing the signal intensity of metabolites, as it can account for variations in probe delivery and perfusion.[6][31]

-

Lactate-to-Pyruvate Ratio (AUC Ratio): A simple, semi-quantitative metric calculated from the area under the curve (AUC) of the lactate and pyruvate signals. While easy to compute, it can be confounded by variations in the delivery of the injected bolus.[31]

-

Kinetic Models: Mathematical models are fitted to the dynamic signal curves in each voxel to estimate metabolic rate constants.

-

Two-Site Exchange Model: This is the most common approach, modeling the forward conversion of pyruvate to lactate (kₚₗ) and the reverse conversion of lactate to pyruvate.

-

Input-less Models: These models are advantageous as they do not require a separate measurement of the arterial input function (the delivery of pyruvate to the tissue), making them more robust and easier to implement in a clinical setting.[28][31]

-

Michaelis-Menten-like Models: These can be used to account for enzyme saturation effects, which can occur with the relatively high doses of pyruvate administered in these studies.[9][27]

-

The output of this analysis is typically a parametric map of the pyruvate-to-lactate conversion rate (kₚₗ), which can be overlaid on the anatomical MR image to pinpoint regions of altered metabolism, such as tumors or ischemic tissue.[28]

Applications and Future Directions

Hyperpolarized [1-¹³C]pyruvate MRI has shown tremendous promise in numerous areas:

-

Oncology: Detecting and grading tumors (prostate, brain, breast), identifying aggressive disease, and providing an early assessment of treatment response, often within 24 hours of therapy initiation.[3][32][33]

-

Cardiology: Assessing myocardial viability, probing metabolic changes in heart failure, ischemia, and diabetes.[13][22][34]

-

Neurobiology: Investigating cerebral energy metabolism in healthy brain and in diseases like brain tumors and traumatic brain injury.[14][35][36]

The field continues to evolve rapidly, with ongoing research focused on developing new hyperpolarized probes, improving polarization technology, creating faster and more efficient MRI acquisition strategies, and standardizing protocols for multi-center clinical trials.[21][32][37] This technology is poised to move from a research tool to a clinical modality that provides unique insights into the metabolic underpinnings of disease, paving the way for more personalized and effective medicine.

References

-

Kurhanewicz, J., Vigneron, D. B., Ardenkjaer-Larsen, J. H., Bankson, J. A., Brindle, K., Cunningham, C. H., Gallagher, F. A., Keshari, K. R., Kjaer, A., Laustsen, C., Mankoff, D. A., Merritt, M. E., Nelson, S. J., Pauly, J. M., Lee, P., Ronen, S., Tyler, D. J., Rajan, S. S., Spielman, D. M., Wald, L., Zhang, X., & Malloy, C. R. (2019). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. Neoplasia, 21(1), 1–16. [Link]

-

Tang, S., Migneco, F., Autry, A., Franks, T. J., Shin, P. J., Keshari, K. R., & Kurhanewicz, J. (2021). Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging. Magnetic Resonance in Medicine, 86(5), 2339–2351. [Link]

-

Granlund, K. L., Tee, S. S., & Vargas, H. A. (2020). Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology. RadioGraphics, 40(3), 665–683. [Link]

-

Tang, S., Migneco, F., Autry, A., Franks, T. J., Shin, P. J., Keshari, K. R., & Kurhanewicz, J. (2021). Clinical translation of hyperpolarized C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging. ResearchGate. [Link]

-

Zhu, Z., Keshari, K. R., Sci-Thur, S. L., Bok, R., Shin, P., Reed, G., Ferrone, M., & Kurhanewicz, J. (2010). Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice. Magnetic Resonance in Medicine, 64(4), 957–965. [Link]

-

Kurhanewicz, J., Vigneron, D. B., Ardenkjaer-Larsen, J. H., Bankson, J. A., Brindle, K., Cunningham, C. H., Gallagher, F. A., Keshari, K. R., Kjaer, A., Laustsen, C., Mankoff, D. A., Merritt, M. E., Nelson, S. J., Pauly, J. M., Lee, P., Ronen, S., Tyler, D. J., Rajan, S. S., Spielman, D. M., Wald, L., Zhang, X., & Malloy, C. R. (2019). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. Academic Radiology, 26(1), 1-16. [Link]

-

Bankson, J. A., Walker, C. M., Ramirez, M. S., Stefan, W., Fuentes, D., Merritt, M. E., Lee, J., Sandulache, V. C., & Rao, A. (2015). Kinetic Modeling and Constrained Reconstruction of Hyperpolarized [1-13C]-Pyruvate Offers Improved Metabolic Imaging of Tumors. Cancer Research, 75(22), 4708–4717. [Link]

-

Jensen, P. R., & Kjær, A. (2015). The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 5(6), 548–560. [Link]

-

Rider, O. J., Miller, J. J. J., & Tyler, D. J. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. MDPI. [Link]

-

Larson, P. E. Z., Bernard, J. M. L., Bankson, J. A., et al. (2024). Current methods for hyperpolarized [1-13C]pyruvate MRI human studies. Magnetic Resonance in Medicine, 91(6), 2204-2228. [Link]

-

Mammoli, D., Gordon, J. W., Autry, A. W., et al. (2020). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. IEEE Transactions on Medical Imaging, 39(2), 320-327. [Link]

-

Cunningham, C. H., Lau, J. Y. C., Chen, A. P., Lustig, M., Pauly, J. M., & Kurhanewicz, J. (2016). Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience. Circulation Research, 119(11), 1177–1182. [Link]

-

Fisker, M., & Stødkilde-Jørgensen, H. (2016). Production of Hyperpolarized 13C-Pyruvate by dissolution Dynamic Nuclear Polarization. European Journal of Nuclear Medicine and Molecular Imaging, 43(Suppl 1), S1-S781. [Link]

-

Mammoli, D., Gordon, J. W., Autry, A. W., et al. (2019). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. eScholarship, University of California. [Link]

-

Gordon, J. W., Vigneron, D. B., & Larson, P. E. Z. (2017). Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF. Contrast Media & Molecular Imaging, 2017, 3475048. [Link]

-

Carrozzi, M., et al. (2012). Segmental analysis of cardiac metabolism by hyperpolarized [1-13C] pyruvate: an in-vivo 3D MRI study in pigs. Journal of Cardiovascular Magnetic Resonance, 14(Suppl 1), P249. [Link]

-

Larson, P. E. Z., Chen, H.-Y., Gordon, J. W., & Vigneron, D. B. (2018). Hyperpolarized Metabolic MRI—Acquisition, Reconstruction, and Analysis Methods. NMR in Biomedicine, 31(11), e3983. [Link]

-

Larson, P. E. Z., et al. (2024). Current methods for hyperpolarized [1‐C]pyruvate MRI human studies. ResearchGate. [Link]

-

Chung, B. T., et al. (2023). Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage. eScholarship, University of California. [Link]

-

Tang, S., et al. (2021). Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging. eScholarship, University of California. [Link]

-

Kurhanewicz, J., et al. (2019). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. Neoplasia, 21(1), 1-16. [Link]

-

Miller, J. J., et al. (2018). Hyperpolarized 13 C Magnetic Resonance Reveals Early- and Late-Onset Changes to in vivo Pyruvate Metabolism in the Failing Heart. European Heart Journal, 39(26), 2482–2491. [Link]

-

Cunningham, C. H., et al. (2016). Hyperpolarized 13C Metabolic MRI of the Human Heart. Circulation Research, 119(11), 1177-1182. [Link]

-

Larson, P. E. Z., et al. (2024). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Magnetic Resonance in Medicine, 91(6), 2204-2228. [Link]

-

Gordon, J. W., et al. (2019). Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. Magnetic Resonance in Medicine, 81(1), 2702-2713. [Link]

-

Teh, K. C., et al. (2022). Kinetic modelling of dissolution dynamic nuclear polarisation 13 C magnetic resonance spectroscopy data for analysis of pyruvate delivery and fate in tumours. NMR in Biomedicine, 35(3), e4650. [Link]

-

Daniels, C. J., et al. (2022). A, Flow diagram outlining the proposed workflow for hyperpolarized 13 C... ResearchGate. [Link]

-

Larson, P. E. Z., et al. (2024). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. ResearchGate. [Link]

-

Park, I., et al. (2012). Hyperpolarized 13C magnetic resonance metabolic imaging: application to brain tumors. Neuro-Oncology, 14(12), 1465–1475. [Link]

-

Woitek, R., et al. (2016). Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging. Journal of Cerebral Blood Flow & Metabolism, 36(10), 1742–1752. [Link]

-

Autry, A. W., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patient. SciSpace. [Link]

-

Andersen, M., et al. (2023). Spatial distribution of hyperpolarized [1-13C]pyruvate MRI and metabolic PET in the human brain. Imaging Neuroscience, 1, 1-17. [Link]

-

Rodrigues, T. B., et al. (2014). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. PLoS One, 9(3), e92826. [Link]

-

Autry, A. W., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. VIVO. [Link]

-

Chen, H.-Y., et al. (2023). Consensus recommendations for hyperpolarized [1‐ 13C]pyruvate MRI multi‐center human studies. Magnetic Resonance in Medicine, 90(3), 901-913. [Link]

-

Hansen, R. L., et al. (2017). Dissolution Dynamic Nuclear Polarization capability study with fluid path. DTU Inside. [Link]

-

Sharma, A., et al. (2014). Effect of 13C enrichment in the glassing matrix on dynamic nuclear polarization of [1-13C]pyruvate. Magnetic Resonance Imaging, 32(6), 725-728. [Link]

-

Al-Saffar, M. S., et al. (2010). Metabolism of Hyperpolarized [1-13C]Pyruvate in the Isolated Perfused Rat Lung – An Ischemia Study. NMR in Biomedicine, 23(7), 781–787. [Link]

-

Chen, A. P., et al. (2013). Quantitation of In Vivo Metabolic Kinetics of Hyperpolarized Pyruvate in Rat Kidneys using Dynamic 13C Magnetic Resonance Spectroscopic Imaging. Magnetic Resonance in Medicine, 70(4), 898-906. [Link]

-

MICAD. (2008). Hyperpolarized sodium 1-[13C]pyruvate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Milshteyn, E., et al. (2011). In-vivo imaging and spectroscopy of dynamic metabolism using simultaneous 13C and 1H MRI. Magnetic Resonance in Medicine, 65(5), 1219–1226. [Link]

-

Le, P. D., et al. (2023). Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13C-Pyruvate MRI. Metabolites, 13(4), 488. [Link]

-

Stewart, N. J., et al. (2023). In Vivo Metabolic Imaging of [1-13 C]Pyruvate-d3 Hyperpolarized By Reversible Exchange With Parahydrogen. Angewandte Chemie International Edition, 62(41), e202308942. [Link]

-

Mishkovsky, M., et al. (2012). In Vivo 13C Spectroscopy in the Rat Brain using Hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate. Magnetic Resonance in Medicine, 67(4), 903–908. [Link]

Sources